molecular formula C16H16N4O2S B3802134 [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone

[2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone

Cat. No.: B3802134
M. Wt: 328.4 g/mol
InChI Key: KIMIREYKRLTMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring, which is further connected to a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, followed by the formation of the oxazole ring through cyclization reactions. The final step involves the introduction of the thiomorpholine group via nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole or oxazole derivatives.

    Substitution: Various substituted benzimidazole or oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and viral infections.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to bind to DNA and proteins, while the oxazole ring can interact with enzymes and receptors. The thiomorpholine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The combined effects of these interactions result in the modulation of various biological pathways, leading to the compound’s observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-piperidin-4-ylmethanone: Similar structure but with a piperidine ring instead of thiomorpholine.

    [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-morpholin-4-ylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.

    [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-pyrrolidin-4-ylmethanone: Similar structure but with a pyrrolidine ring instead of thiomorpholine.

Uniqueness

The uniqueness of [2-(Benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone lies in its combination of the benzimidazole, oxazole, and thiomorpholine moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the thiomorpholine group, in particular, enhances its solubility and bioavailability, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-16(19-5-7-23-8-6-19)13-10-22-15(18-13)9-20-11-17-12-3-1-2-4-14(12)20/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIREYKRLTMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=COC(=N2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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